![molecular formula C9H12N2O3 B1463268 N,6-dimethoxy-N-methylnicotinamide CAS No. 858600-08-5](/img/structure/B1463268.png)
N,6-dimethoxy-N-methylnicotinamide
Overview
Description
N,6-dimethoxy-N-methylnicotinamide (DMMA) is a chemical compound that belongs to the class of nicotinamides and contains two methoxy functional groups. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of N,6-dimethoxy-N-methylnicotinamide is represented by the canonical SMILES string: CN(C(=O)C1=CN=C(C=C1)OC)OC . The InChI string is: InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
N,6-dimethoxy-N-methylnicotinamide is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol. Its molecular weight is 196.20 g/mol .Scientific Research Applications
Cell Differentiation and Gene Expression
- Erythroid Differentiation : N,6-dimethoxy-N-methylnicotinamide and its analogs, like N'-Methylnicotinamide, have been shown to induce differentiation in murine erythroleukemia cells. These compounds were more effective than dimethyl sulfoxide, with almost all cells containing hemoglobin after treatment. This indicates a potential role in influencing cell differentiation and gene expression (Terada, Fujiki, Marks, & Sugimura, 1979).
Photochemical Reactions
- Photochemical Redox Transformations : Research on N,6-dimethoxy-N-methylnicotinamide's derivatives like dimers of NAD+ and N'-methylnicotinamide has revealed their capability to undergo photooxidation upon irradiation. This suggests potential applications in photochemical studies and possibly in photodynamic therapies (Czochralska, Szweykowska, & Shugar, 1980).
Electrodimerization
- Electrochemical Properties : Studies have focused on the electrodimerization of N-methylnicotinamide on mercury electrodes, highlighting the compound's unique electrochemical properties. This research is essential for understanding its behavior in electrochemical systems and could have implications in electrochemical synthesis and analysis (Galvín & Mellado, 1988).
Renal Function Enhancement
- Enhancement of Renal Function : N,6-dimethoxy-N-methylnicotinamide has been found to enhance renal organic base accumulation, suggesting a potential role in modulating renal function and possibly in therapeutic interventions for kidney-related conditions (Hirsch & Pakutis, 1975).
Endothelial Function and Atherogenesis
- Cardiovascular Health : There's evidence that N-methylnicotinamide, a related compound, improves endothelial dysfunction and attenuates atherogenesis, suggesting potential cardiovascular benefits. This is linked to its influence on nitric oxide levels and the ADMA-DDAH axis (Jiang et al., 2016).
Protein Fluorescence Quenching
- Protein Analysis : N‘‐methylnicotinamide chloride, another related compound, has been studied for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This property could be valuable in protein analysis and structural biology (Holmes & Robbins, 1974).
Mechanism of Action
Target of Action
N,6-dimethoxy-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides
Biochemical Pathways
N,6-dimethoxy-N-methylnicotinamide may be involved in the same biochemical pathways as N-methylnicotinamide. N-methylnicotinamide is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays critical roles in the occurrence and development of various cancers . .
properties
IUPAC Name |
N,6-dimethoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFUGVOCUTLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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